molecular formula C11H15ClN2O2S B2743228 1-(3-Chlorobenzenesulfonyl)-4-methylpiperazine CAS No. 667912-28-9

1-(3-Chlorobenzenesulfonyl)-4-methylpiperazine

Cat. No. B2743228
CAS RN: 667912-28-9
M. Wt: 274.76
InChI Key: JDDNVKPGTLOJFT-UHFFFAOYSA-N
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Description

“3-Chlorobenzenesulfonyl chloride” is an organosulfur compound with the formula C6H4Cl2O2S . It is a colourless viscous oil that dissolves in organic solvents . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Synthesis Analysis

The compound is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .


Molecular Structure Analysis

The molecular formula of “3-Chlorobenzenesulfonyl chloride” is C6H4Cl2O2S . Its molecular weight is 211.07 .


Chemical Reactions Analysis

“3-Chlorobenzenesulfonyl chloride” reacts with compounds containing reactive N-H and O-H bonds . It is used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Physical And Chemical Properties Analysis

“3-Chlorobenzenesulfonyl chloride” is a colourless liquid . It has a density of 1.384 g/mL at 25 °C . Its melting point is 13 to 14 °C .

Safety and Hazards

“3-Chlorobenzenesulfonyl chloride” is considered hazardous . It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDNVKPGTLOJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine

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